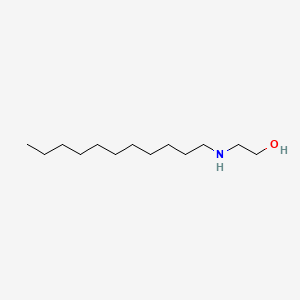
2-(Undecylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Undecylamino)ethanol: is an organic compound that belongs to the class of alcohols. It is characterized by the presence of an amino group attached to an undecyl chain and a hydroxyl group attached to an ethyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Ethylene Oxide: One common method for preparing 2-(Undecylamino)ethanol involves the reaction of ethylene oxide with undecylamine. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Hydrolysis of N-(Undecyl)ethanolamine: Another method involves the hydrolysis of N-(undecyl)ethanolamine, which can be achieved using acidic or basic conditions to yield this compound.
Industrial Production Methods:
Batch Reactor Process: In industrial settings, the production of this compound is often carried out in batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Continuous Flow Process: For large-scale production, continuous flow processes are employed. This method allows for the continuous addition of reactants and removal of products, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Undecylamino)ethanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can yield the corresponding chloro compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Chloro compounds, bromo compounds.
Scientific Research Applications
Chemistry:
Surfactant Synthesis: 2-(Undecylamino)ethanol is used as a precursor in the synthesis of surfactants, which are essential in detergents and emulsifiers.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Cell Membrane Studies: Due to its amphiphilic nature, this compound is used in studies related to cell membrane structure and function.
Drug Delivery: It is explored as a component in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Medicine:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Industry:
Cosmetics: It is used in cosmetic formulations for its emulsifying properties.
Textile Industry: Employed as a softening agent in textile processing.
Mechanism of Action
Molecular Targets and Pathways:
Surfactant Action: The amphiphilic nature of 2-(Undecylamino)ethanol allows it to interact with both hydrophobic and hydrophilic molecules, reducing surface tension and stabilizing emulsions.
Membrane Interaction: It can integrate into lipid bilayers, affecting membrane fluidity and permeability, which is crucial in its role as a surfactant and in drug delivery systems.
Comparison with Similar Compounds
2-(Dodecylamino)ethanol: Similar in structure but with a longer alkyl chain, leading to different surfactant properties.
2-(Decylamino)ethanol: Has a shorter alkyl chain, affecting its solubility and interaction with other molecules.
2-(Octylamino)ethanol: Even shorter alkyl chain, used in different applications due to its distinct physical and chemical properties.
Uniqueness:
Optimal Chain Length: The undecyl chain in 2-(Undecylamino)ethanol provides a balance between hydrophobic and hydrophilic interactions, making it highly effective as a surfactant.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry.
Properties
CAS No. |
14206-60-1 |
|---|---|
Molecular Formula |
C13H29NO |
Molecular Weight |
215.38 g/mol |
IUPAC Name |
2-(undecylamino)ethanol |
InChI |
InChI=1S/C13H29NO/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15/h14-15H,2-13H2,1H3 |
InChI Key |
BZMGMGOJSGJEAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



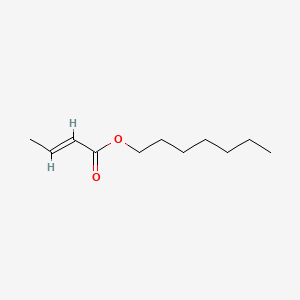



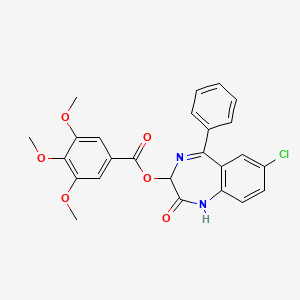
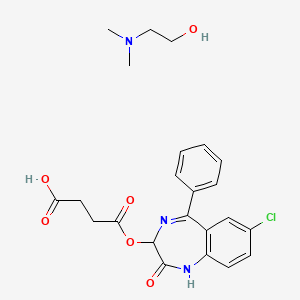
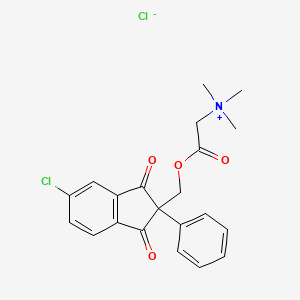
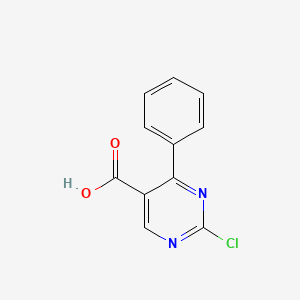
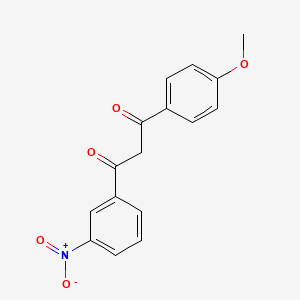
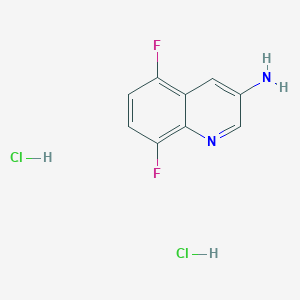

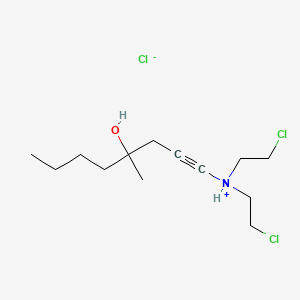
![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
